molecular formula C29H24N4O4S B11779246 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11779246
M. Wt: 524.6 g/mol
InChI Key: OUZDPGCQYRKBBM-UHFFFAOYSA-N
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Description

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C28H23N3O3S. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, methoxyphenyl, and p-tolyl groups, as well as a thioacetamide moiety. It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde, p-toluidine, and malononitrile.

    Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the pyridine derivative with thioacetic acid under acidic conditions.

    Final Coupling: The final compound is obtained by coupling the thioacetamide intermediate with 2-methyl-4-nitroaniline under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or nitro groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with functional groups like methoxy or amino.

Scientific Research Applications

2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used in studies investigating its biological activity, including its potential as an anti-cancer or anti-inflammatory agent.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(M-tolyl)acetamide: This compound has a similar structure but lacks the nitro group, which may result in different chemical and biological properties.

    2-Cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate:

Uniqueness

The uniqueness of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups, along with the thioacetamide moiety, makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C29H24N4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C29H24N4O4S/c1-18-4-6-21(7-5-18)27-15-24(20-8-11-23(37-3)12-9-20)25(16-30)29(32-27)38-17-28(34)31-26-13-10-22(33(35)36)14-19(26)2/h4-15H,17H2,1-3H3,(H,31,34)

InChI Key

OUZDPGCQYRKBBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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